(4-Methoxyphenyl)(phenyl)methylamine
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHDWNETPLWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-46-9 | |
| Record name | (4-methoxyphenyl)(phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Methoxyphenyl)(phenyl)methylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in substitution reactions, where the methoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the reaction.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (4-Methoxyphenyl)(phenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of allosteric enzyme inhibition.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various medical conditions.
Industry:
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(phenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of diphenylmethylamine derivatives. Key structural analogs include:
- (4-Chlorophenyl)(phenyl)methylamine : Replaces the methoxy group with a chloro substituent, increasing lipophilicity and electron-withdrawing effects .
- [1-(2-Methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine : Incorporates additional methoxy and methyl groups, altering steric bulk and solubility .
- Aryl AZT α-aryl-α-hydroxyphosphonates : Features a 4-methoxyphenyl group linked to a nucleoside analog, highlighting the role of methoxy in antiviral activity .
Table 1: Structural Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (4-Methoxyphenyl)(phenyl)methylamine | 4-OCH₃, Ph | C₁₄H₁₅NO | 213.28 |
| (4-Chlorophenyl)(phenyl)methylamine | 4-Cl, Ph | C₁₃H₁₂ClN | 217.70 |
| [1-(2-Methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine | Complex substituents | C₁₈H₂₃NO₂ | 285.38 |
Physicochemical Properties
The methoxy group reduces lipophilicity (log P) compared to chloro analogs, as evidenced by octanol-water partition coefficient studies.
Table 3: Physicochemical Properties
| Property | This compound | (4-Chlorophenyl)(phenyl)methylamine |
|---|---|---|
| log P (estimated) | ~2.1 | ~2.8 |
| Solubility in Water | Moderate | Low |
Structure-Activity Relationships (SAR)
- Electronic Effects : The electron-donating methoxy group enhances resonance stabilization, improving binding to aromatic pockets in biological targets (e.g., BRD4 inhibitors) .
- Steric Considerations : Substitution at the para position minimizes steric hindrance, optimizing interactions with hydrophobic residues in enzyme active sites .
- Metabolic Stability : Fluorination of the methoxy group in related compounds reduces oxidative metabolism, suggesting strategies to improve pharmacokinetics .
Biological Activity
(4-Methoxyphenyl)(phenyl)methylamine, also known as 4-methoxy-N-benzyl-aniline, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 229.31 g/mol
This compound features a methoxy group attached to a phenyl ring, which is linked to a benzyl amine structure. The methoxy group is significant for its influence on the compound's reactivity and biological interactions.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. For instance, derivatives of this compound have shown promise in inhibiting the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. A study reported that specific derivatives significantly reduced the mRNA expression of iNOS and COX-2, which are key players in inflammatory responses .
Key Findings:
- Inhibition of iNOS and COX-2 : Compounds derived from this compound demonstrated strong inhibition of these inflammatory markers.
- Molecular Docking Studies : These studies indicated a strong affinity for the active sites of iNOS and COX-2, suggesting potential therapeutic applications in inflammation-related disorders .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays. One notable study utilized the DPPH radical scavenging method to assess the antioxidant capacity of several derivatives.
Antioxidant Efficacy:
- The compounds exhibited significant radical scavenging activity, surpassing that of ascorbic acid in some instances .
- The presence of the methoxy group was found to enhance antioxidant properties, indicating that structural modifications could lead to improved efficacy.
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines. Research has shown that certain derivatives possess cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
Case Study:
- Cytotoxicity Assays : In vitro studies demonstrated that specific derivatives reduced cell viability significantly in U-87 cells compared to MDA-MB-231 cells, indicating selective cytotoxicity .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Derivative A | U-87 | 43.7 ± 7.4 |
| Derivative B | MDA-MB-231 | 46.2 ± 5.0 |
Q & A
Q. What statistical methods validate reproducibility in synthetic yields or spectroscopic measurements?
- Approach :
- Perform triplicate experiments and calculate relative standard deviation (RSD). For NMR, use integration errors (<5%).
- Apply ANOVA to compare batch-to-batch variability, particularly for scale-up syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
